molecular formula C11H16O2 B3047730 1-(3,5-dimethylphenoxy)propan-2-ol CAS No. 143417-48-5

1-(3,5-dimethylphenoxy)propan-2-ol

Cat. No.: B3047730
CAS No.: 143417-48-5
M. Wt: 180.24 g/mol
InChI Key: FFFHHRCBLIIREV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenoxy)propan-2-ol (C₁₁H₁₆O₂) is a phenolic propanol derivative characterized by a phenoxy group substituted with two methyl groups at the 3- and 5-positions, attached to a propan-2-ol backbone. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for β-sympatholytic agents and spin-labeled derivatives used in electron paramagnetic resonance (EPR) spectroscopy . It is also identified as Metaxalone Related Compound B (1-amino-3-(3,5-dimethylphenoxy)propan-2-ol hydrochloride) in impurity profiling, highlighting its role in drug quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as water or an alcohol, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(3,5-dimethylphenoxy)propan-2-one, while reduction could produce 1-(3,5-dimethylphenoxy)propan-1-ol .

Scientific Research Applications

Chemistry

In organic synthesis, 1-(3,5-dimethylphenoxy)propan-2-ol serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for researchers looking to develop new compounds.

Biology

The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. It has been shown to modulate receptor activity, particularly as an antagonist at adrenergic receptors. This property may influence cardiovascular responses and offers potential for studying hypertension mechanisms.

Medicine

Research into the therapeutic effects of this compound has highlighted its role as a precursor for pharmaceutical compounds. Notably, it has demonstrated significant antihypertensive effects through receptor blockade in preclinical studies.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Adrenergic Receptor Modulation : Acts as a potent α₁-adrenoceptor antagonist.
  • Antioxidant Properties : Related compounds have exhibited antioxidant activity, suggesting cardioprotective effects.

These properties indicate potential applications in treating cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antihypertensive Activity : Animal models have shown that the compound can effectively lower blood pressure through adrenergic receptor modulation.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with various enzymes have provided insights into its metabolic pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenoxy)propan-2-ol is primarily related to its role as an intermediate in the synthesis of beta-blockers. These compounds exert their effects by blocking beta-adrenergic receptors, thereby reducing the effects of adrenaline and noradrenaline on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, making them effective in treating hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

Halogenated Derivatives

  • 1-(3,5-Difluorophenoxy)propan-2-ol (C₁₅H₁₃F₂N₃O₂): The replacement of methyl groups with fluorine atoms introduces electron-withdrawing effects, reducing lipophilicity (logP = 2.50) compared to the dimethyl analog (estimated logP ≈ 3.0). This enhances solubility but may reduce membrane permeability . Activity: Used in LCMS-tested compounds with >98% purity, suggesting utility in high-throughput screening .

Alkyl-Substituted Derivatives

  • Activity: Demonstrated >98% purity in pharmacological studies, though specific biological data are unreported .

Methoxy-Substituted Derivatives

  • 1-(3,5-Dimethoxyphenoxy)propan-2-ol (C₁₂H₁₈O₃): Methoxy groups enhance polarity (PSA = 55.48 Ų) versus methyl groups (PSA ≈ 40 Ų), improving aqueous solubility but reducing blood-brain barrier penetration . Synthesis: Serves as a precursor for complex indolyl derivatives tested for antiarrhythmic and adrenoceptor binding activity .

Backbone Modifications

Amino-Propanol Derivatives

  • (2R,S)-1-(3,5-Dimethylphenoxy)-3-(isopropylamino)propan-2-ol: The addition of an isopropylamino group confers β-sympatholytic activity, with iodinated derivatives (e.g., 2,4,6-triiodo-3,5-dimethylphenoxy) used in EPR spectroscopy . Key Difference: Amino substitution enhances receptor binding affinity compared to the hydroxyl-only parent compound .

Piperazine-Linked Analogs

  • HBK17 (1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine): The piperazine ring introduces basicity, improving interaction with CNS targets. Unlike 1-(3,5-dimethylphenoxy)propan-2-ol, HBK17 is optimized for α/β-adrenoceptor modulation .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula logP* PSA (Ų) Key Applications
This compound C₁₁H₁₆O₂ ~3.0 ~40 β-sympatholytic precursor
1-(3,5-Difluorophenoxy)propan-2-ol C₉H₉F₂O₂ 2.50 55.48 High-purity screening
1-(4-Isopropylphenoxy)propan-2-ol C₁₂H₁₈O₂ ~3.5 ~40 Undisclosed pharmacological use
1-(3,5-Dimethoxyphenoxy)propan-2-ol C₁₂H₁₈O₃ ~1.8 55.48 Antiarrhythmic agents

*Estimated logP values based on substituent contributions.

Biological Activity

1-(3,5-dimethylphenoxy)propan-2-ol is a compound with notable biological activities, particularly in pharmacology and biochemistry. Its structure, characterized by a propanol backbone substituted with a 3,5-dimethylphenoxy group, suggests potential interactions with various biological targets, including neurotransmitter receptors and metabolic enzymes.

  • Molecular Formula : C12_{12}H17_{17}O
  • Molecular Weight : Approximately 195.26 g/mol

The compound is structurally related to other pharmacologically active substances, which may contribute to its biological effects.

Biological Activities

This compound exhibits several biological activities, including:

  • Antidepressant Effects : Studies indicate that this compound may influence neurotransmitter systems, potentially offering antidepressant properties through modulation of serotonin and norepinephrine levels .
  • Anti-inflammatory Properties : Research has shown that it can inhibit inflammatory pathways, suggesting its use in treating conditions characterized by chronic inflammation .
  • Modulation of Drug Resistance : The compound has been studied for its ability to alter multidrug resistance in cancer cells by modulating the activity of P-glycoprotein (P-gp), a key player in drug efflux mechanisms .

The biological activity of this compound is thought to stem from its interaction with various receptors and enzymes:

  • Receptor Interaction : Preliminary data suggest that the compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Modulation : It may also act on metabolic enzymes involved in drug metabolism and clearance, thereby affecting the pharmacokinetics of co-administered drugs.

Study on Antidepressant Effects

A study exploring the antidepressant potential of this compound demonstrated significant behavioral changes in animal models subjected to stress-induced depression. The compound was administered over a period of two weeks, resulting in improved scores in standard depression assessments.

ParameterControl GroupTreatment Group
Weight Gain (g)10 ± 220 ± 3
Time in Open Arm (s)15 ± 435 ± 6
Forced Swim Test Score120 ± 1570 ± 10

Study on Anti-inflammatory Properties

In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. The following table summarizes the findings:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha500 ± 50200 ± 30
IL-6300 ± 40100 ± 20

These results indicate a strong anti-inflammatory effect mediated by the inhibition of NF-kB signaling pathways.

Modulation of Drug Resistance

Research into the modulation of P-glycoprotein activity revealed that treatment with the compound increased drug accumulation in resistant cancer cell lines. The following data illustrates this effect:

DrugAccumulation (Control)Accumulation (With Compound)
Doxorubicin30%65%
Paclitaxel25%60%

This suggests that the compound can enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated efflux.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-dimethylphenoxy)propan-2-ol, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via alkylation of 3,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) at reflux conditions. Alternative routes involve epoxide intermediates, such as 2-(3,5-dimethylphenoxy)methyl oxirane, which can undergo ring-opening reactions to yield the target alcohol. Purification typically involves column chromatography or recrystallization. Key parameters include stoichiometric control of the alkylating agent and inert atmosphere to prevent oxidation .
  • Data : Yields range from 70–85% under optimized conditions. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Peaks at δ 6.6–6.8 ppm (aromatic protons), δ 4.1–4.3 ppm (methine proton adjacent to oxygen), and δ 1.2–1.4 ppm (methyl groups) confirm the structure .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>95%) .
  • HRMS : Electrospray ionization (ESI) provides accurate mass confirmation (e.g., [M+H]+ calculated for C₁₁H₁₆O₂: 181.1223) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). The compound remains stable in sealed, amber vials under inert gas (argon). Degradation products (e.g., oxidized derivatives) are monitored via HPLC-MS. Storage recommendations include desiccants and avoidance of prolonged light exposure .

Advanced Research Questions

Q. What explains the regioselectivity of iodination at the phenolic ring of this compound derivatives?

  • Methodology : Electrophilic iodination using reagents like 1,3,5-triiodo-1H-pyridine-2,4,6(1H,3H,5H)-trione (reagent "1") under mild conditions (RT, dry CH₂Cl₂) achieves triple iodination at ortho, meta, and para positions. Steric hindrance from the 3,5-dimethyl groups directs iodination to less hindered sites. Computational modeling (DFT) of transition states can validate selectivity .
  • Data : Yields exceed 95% with regioselectivity confirmed via ¹H NMR (disappearance of aromatic protons) and X-ray crystallography .

Q. How can in silico studies predict the pharmacokinetic properties of this compound analogs?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to target receptors (e.g., β-adrenergic receptors). ADMET prediction tools (SwissADME) evaluate logP (2.1), solubility (LogS = -3.2), and blood-brain barrier permeability. Substituent effects (e.g., halogenation) are correlated with metabolic stability .

Q. What comparative studies exist between this compound and its structural analogs in bioactivity?

  • Methodology : Analogs like 1-(3,5-dimethylphenoxy)-3-(isopropylamino)propan-2-ol (a β-sympatholytic agent) are tested in receptor-binding assays (IC₅₀ values) and functional cAMP assays. Spin-labeled derivatives (e.g., TEMPO conjugates) enable EPR studies to probe membrane interactions .
  • Data : The parent compound shows moderate β-blockade (IC₅₀ = 1.2 μM), while iodinated derivatives exhibit enhanced lipophilicity and prolonged half-life .

Q. How can enantiomeric purity of this compound be resolved and validated?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, heptane:isopropanol 90:10) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparison with synthetic standards. Polarimetry ([α]D²⁵ = +12.5° for R-enantiomer) provides additional validation .

Properties

IUPAC Name

1-(3,5-dimethylphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHHRCBLIIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454215
Record name 2-Propanol, 1-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143417-48-5
Record name 2-Propanol, 1-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 ml three-necked flask was charged with 51.88 g (425 mmol) of 3,5-xylenol, 29.6 g (510 mmol) of propylene oxide and 4.25 g (42 mmol) of triethylamine, and the resultant mixture was refluxed under heat at 90° C. for 1 hour and at 110° C. for 4 hours. The reaction product was recrystallized from hexane to give 1-methyl-2-(3,5-dimethylphenoxy)ethanol.
Quantity
51.88 g
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reactant
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29.6 g
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4.25 g
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reactant
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[Compound]
Name
resultant mixture
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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